2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one
Description
2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one is a cyclopentanone derivative featuring a methylidene group substituted with a 2,4-dichlorophenyl moiety at the 2-position.
Properties
CAS No. |
669763-83-1 |
|---|---|
Molecular Formula |
C12H10Cl2O |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H10Cl2O/c13-10-5-4-8(11(14)7-10)6-9-2-1-3-12(9)15/h4-7H,1-3H2 |
InChI Key |
IFBIBDYTYBWGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and cyclopentanone. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Agrochemical Potential: Chlorinated phenyl groups (e.g., 2,4-dichloro) are prevalent in fungicides like metconazole and propiconazole, suggesting the target compound may share pesticidal properties .
- Anticancer Activity: PGV-1 demonstrates that electron-rich substituents (hydroxy, methoxy) on cyclopentanone derivatives enhance bioactivity, a feature absent in the dichlorophenyl analog .
Biological Activity
2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The structural formula of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one can be represented as follows:
This compound features a cyclopentanone ring substituted with a dichlorophenyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one exhibit significant antimicrobial properties. A study highlighted the effectiveness of related cyclopentanone derivatives against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 15 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 20 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one has been evaluated in various models. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound appears to modulate signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation.
Neuroprotective Properties
Recent studies have investigated the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, it has been shown to improve cognitive function and decrease neuroinflammation.
-
Alzheimer's Disease Model :
- In the Morris water maze test, treatment with the compound resulted in a significant reduction in escape latency.
- The Y-maze test demonstrated enhanced memory retention.
-
Parkinson's Disease Model :
- The compound reduced motor deficits in haloperidol-induced models, indicating potential benefits for movement disorders.
The biological activities of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one can be attributed to several mechanisms:
- Receptor Interaction : The compound shows high binding affinity for nicotinic acetylcholine receptors, which are implicated in cognitive function.
- Cytokine Modulation : It regulates the expression of inflammatory cytokines through transcriptional modulation.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, contributing to its neuroprotective effects.
Study 1: Neuroprotective Effects in Alzheimer's Disease
In a controlled study involving mice treated with amyloid-beta to induce Alzheimer's-like symptoms, administration of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one resulted in:
- A decrease in amyloid plaque formation.
- Improved performance in cognitive tests compared to control groups.
Study 2: Anti-inflammatory Activity in Arthritis Models
In a model of induced arthritis, treatment with the compound led to:
- Significant reduction in paw swelling.
- Decreased levels of inflammatory markers such as IL-1β and TNF-α.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
